2-tert-butyl-4,5-dimethyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine
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Overview
Description
2-tert-butyl-4,5-dimethyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine is a complex organic compound that features a pyrimidine core substituted with tert-butyl, dimethyl, and a pyrrolo[2,3-d]pyrimidinyl piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butyl-4,5-dimethyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine typically involves multi-step organic reactionsThe pyrrolo[2,3-d]pyrimidinyl piperazine moiety is then attached via nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-tert-butyl-4,5-dimethyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines and alkoxides. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while nucleophilic substitution can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
2-tert-butyl-4,5-dimethyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in biochemical studies.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-tert-butyl-4,5-dimethyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, modulating the activity of these targets and affecting various biochemical pathways. This interaction is facilitated by the compound’s unique structural features, which allow it to fit into specific binding pockets .
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethyl-6-tert-butylphenol: Shares the tert-butyl and dimethyl groups but lacks the pyrrolo[2,3-d]pyrimidinyl piperazine moiety.
Pyrido[2,3-d]pyrimidin-5-one derivatives: Similar core structure but different substituents and functional groups.
Uniqueness
2-tert-butyl-4,5-dimethyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine is unique due to its combination of tert-butyl, dimethyl, and pyrrolo[2,3-d]pyrimidinyl piperazine moieties. This unique structure imparts specific chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C20H27N7 |
---|---|
Molecular Weight |
365.5 g/mol |
IUPAC Name |
4-[4-(2-tert-butyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C20H27N7/c1-13-14(2)24-19(20(3,4)5)25-17(13)26-8-10-27(11-9-26)18-15-6-7-21-16(15)22-12-23-18/h6-7,12H,8-11H2,1-5H3,(H,21,22,23) |
InChI Key |
XZOCAAZRMILZGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N=C1N2CCN(CC2)C3=NC=NC4=C3C=CN4)C(C)(C)C)C |
Origin of Product |
United States |
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